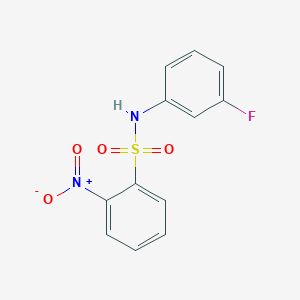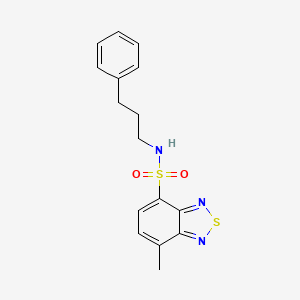
N-(3-fluorophenyl)-2-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and have been used extensively in medicine as antibacterial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-fluoroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-fluorophenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common for sulfonamides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(3-fluorophenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products would depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a sulfonamide derivative, it may exhibit antibacterial, antifungal, or anticancer activities. It can be used as a lead compound for the development of new drugs.
Materials Science: The compound can be used in the synthesis of functional materials, such as polymers or organic semiconductors.
Biological Studies: It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Industrial Applications: The compound can be used in the development of agrochemicals or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase in bacteria, leading to the disruption of folic acid synthesis and bacterial growth . The fluorophenyl and nitro groups may enhance binding affinity to specific molecular targets, thereby increasing the compound’s potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a bromine atom instead of a nitro group.
N-(3-fluorophenyl)benzenesulfonamide: Lacks the nitro group, which may affect its biological activity and chemical reactivity.
N-(3-chlorophenyl)-2-nitrobenzenesulfonamide: Contains a chlorine atom instead of a fluorine atom, which may influence its properties.
Uniqueness
N-(3-fluorophenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both the fluorophenyl and nitrobenzenesulfonamide groups. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various chemical reactions, making the compound versatile for different applications.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-4-3-5-10(8-9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVGHLRECRPKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyclopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4598626.png)
![methyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4598640.png)

![N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4598648.png)

![propyl 3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4598682.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4598684.png)
![ethyl 4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4598690.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(4-phenylbutyl)thiourea](/img/structure/B4598693.png)

![N~1~-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide](/img/structure/B4598705.png)
![N-(2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}phenyl)butanamide](/img/structure/B4598712.png)
![3-{[3-methyl-4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4598719.png)
